![molecular formula C22H19N3O3S B2976785 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide CAS No. 868676-44-2](/img/structure/B2976785.png)
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide is a complex organic compound that features a benzenesulfonyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the coupling of the benzodiazole derivative with a propanamide moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the amide bond or the benzodiazole ring, leading to different reduced products.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced amide or benzodiazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the benzodiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine
- 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]ethanamide
Uniqueness
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and benzodiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(14-15-29(27,28)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJEOPLONAODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
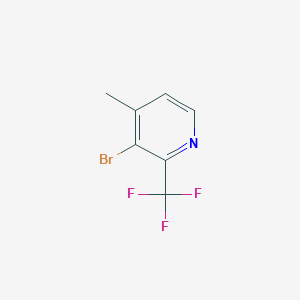
![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2976704.png)
![8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976705.png)
![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)
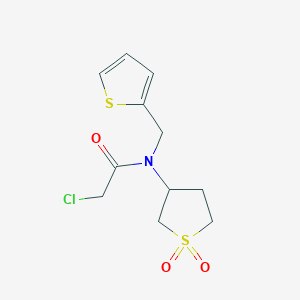
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2976708.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)
![methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate](/img/structure/B2976712.png)
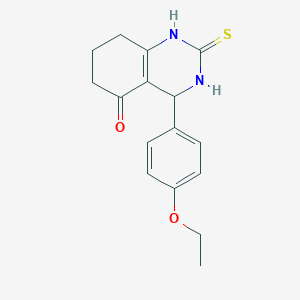
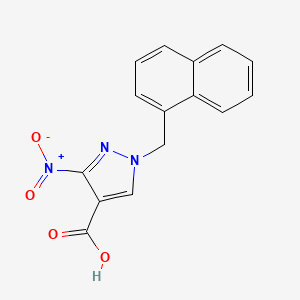
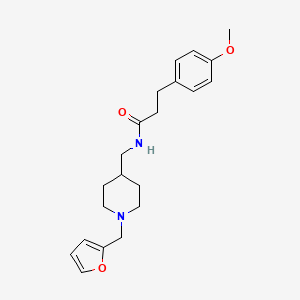

![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)
![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)
